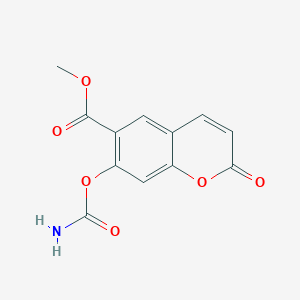
Methyl 7-(carbamoyloxy)-2-oxo-2H-1-benzopyran-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-carbamoyloxy-2-oxo-chromene-6-carboxylate is a chemical compound with the molecular formula C12H9NO6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-carbamoyloxy-2-oxo-chromene-6-carboxylate typically involves the reaction of 7-hydroxy-4-methylcoumarin with carbamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-carbamoyloxy-2-oxo-chromene-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
Methyl 7-carbamoyloxy-2-oxo-chromene-6-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various coumarin derivatives.
Biology: The compound exhibits biological activities such as antimicrobial and antioxidant properties.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of dyes and optical brighteners.
Mechanism of Action
The mechanism of action of methyl 7-carbamoyloxy-2-oxo-chromene-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of topoisomerase enzymes, which are essential for DNA replication. The compound also modulates various signaling pathways, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-hydroxy-2-oxo-chromene-6-carboxylate
- Methyl 7-methoxy-2-oxo-chromene-6-carboxylate
- Methyl 7-ethoxy-2-oxo-chromene-6-carboxylate
Uniqueness
Methyl 7-carbamoyloxy-2-oxo-chromene-6-carboxylate is unique due to its carbamoyloxy functional group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and medicinal chemistry applications .
Properties
CAS No. |
60432-40-8 |
|---|---|
Molecular Formula |
C12H9NO6 |
Molecular Weight |
263.20 g/mol |
IUPAC Name |
methyl 7-carbamoyloxy-2-oxochromene-6-carboxylate |
InChI |
InChI=1S/C12H9NO6/c1-17-11(15)7-4-6-2-3-10(14)18-8(6)5-9(7)19-12(13)16/h2-5H,1H3,(H2,13,16) |
InChI Key |
GAYYJCHFHXFYMN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C2C(=C1)C=CC(=O)O2)OC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















